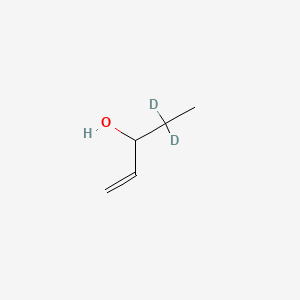

Pent-1-en-3-ol-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H10O |

|---|---|

Molecular Weight |

88.14 g/mol |

IUPAC Name |

4,4-dideuteriopent-1-en-3-ol |

InChI |

InChI=1S/C5H10O/c1-3-5(6)4-2/h3,5-6H,1,4H2,2H3/i4D2 |

InChI Key |

VHVMXWZXFBOANQ-APZFVMQVSA-N |

Isomeric SMILES |

[2H]C([2H])(C)C(C=C)O |

Canonical SMILES |

CCC(C=C)O |

Origin of Product |

United States |

Foundational & Exploratory

Determining the Isotopic Purity of Pent-1-en-3-ol-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the isotopic purity of Pent-1-en-3-ol-d2. Ensuring the isotopic integrity of deuterated compounds is critical for their application as internal standards in quantitative analyses and for understanding reaction mechanisms. This document outlines the key analytical techniques, detailed experimental protocols, and data interpretation strategies necessary for the accurate assessment of isotopic enrichment.

Introduction to Isotopic Purity

Isotopic purity refers to the percentage of a molecule that contains the desired isotope at a specific position. In the case of this compound, it is the proportion of molecules containing two deuterium atoms. The synthesis of deuterated compounds is rarely perfect, leading to a mixture of isotopologues—molecules with the same chemical formula but different isotopic compositions (e.g., d0, d1, d2). Accurate determination of the isotopic distribution is therefore essential for the reliable use of these labeled compounds. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation method like Gas Chromatography (GC).

Analytical Methodologies

The determination of the isotopic purity of this compound involves a multi-pronged approach, primarily utilizing NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and can be used for quantitative analysis (qNMR). Both proton (¹H) and deuterium (²H) NMR can be employed to determine isotopic purity.

-

¹H NMR: In a highly deuterated sample, the residual proton signals are integrated and compared to an internal standard of known concentration. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the incorporation of deuterium.

-

²H NMR: This technique directly observes the deuterium nuclei, providing a direct measure of the deuterium incorporation at different sites in the molecule.

-

Quantitative NMR (qNMR): By co-dissolving the sample with a certified internal standard, the absolute purity of the main isotopologue can be determined.

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it an ideal technique for distinguishing between isotopologues. High-resolution mass spectrometry (HRMS) is particularly valuable for its ability to resolve species with very small mass differences. When coupled with Gas Chromatography (GC-MS), it allows for the separation of the analyte from potential impurities before mass analysis.

The mass spectrum of a deuterated compound will show a cluster of molecular ion peaks corresponding to the different isotopologues (d0, d1, d2, etc.). The relative intensities of these peaks are used to calculate the isotopic distribution.

Experimental Protocols

The following are detailed protocols for the determination of the isotopic purity of this compound. The deuteration is assumed to be at the 1 and 3 positions for the purpose of this guide, as this is a common synthetic route.

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the isotopic purity by quantifying the residual protons at the deuterated positions.

Materials:

-

This compound sample

-

High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tubes

-

Analytical balance

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample into a clean vial.

-

Accurately weigh approximately 10 mg of the internal standard into the same vial.

-

Dissolve the mixture in 0.75 mL of the deuterated solvent.

-

Vortex the vial to ensure complete dissolution and homogenization.

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition (Example parameters for a 400 MHz spectrometer):

-

Pulse Program: A standard 90° pulse sequence.

-

Spectral Width: 16 ppm

-

Acquisition Time: ≥ 3 seconds

-

Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton of interest (typically 30-60 seconds for accurate quantification).

-

Number of Scans: 16-64 (to achieve a good signal-to-noise ratio).

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

-

Integrate the signals corresponding to the residual protons on this compound and the signal of the internal standard.

-

Calculate the molar ratio of the analyte to the internal standard.

-

Determine the isotopic purity based on the expected and observed proton signals.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and quantify the different isotopologues of Pent-1-en-3-ol.

Materials:

-

This compound sample

-

High-purity solvent (e.g., dichloromethane, ethyl acetate)

-

GC vials

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (e.g., 100 µg/mL) in a suitable solvent.

-

Transfer the solution to a GC vial.

-

-

GC-MS Instrument Parameters (Example):

-

GC System: Agilent 7890B or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Inlet Temperature: 250 °C

-

Oven Program: 50 °C for 2 min, then ramp to 250 °C at 10 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Mass Spectrometer: Agilent 5977B or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 30-150.

-

-

Data Analysis:

-

Identify the peak corresponding to Pent-1-en-3-ol in the total ion chromatogram.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion cluster ([M]⁺) for the d0, d1, and d2 isotopologues (expected at m/z 86, 87, and 88, respectively).

-

Correct for the natural isotopic abundance of ¹³C.

-

Calculate the relative abundance of each isotopologue to determine the isotopic purity.

-

Data Presentation

The quantitative data obtained from the analyses should be summarized in clear and concise tables.

Table 1: Expected ¹H NMR Chemical Shifts for Pent-1-en-3-ol

| Protons | Chemical Shift (ppm) | Multiplicity |

| H-1 (CH₂) | 5.10-5.30 | m |

| H-2 (CH) | 5.80-6.00 | m |

| H-3 (CH-OH) | 4.00-4.20 | m |

| H-4 (CH₂) | 1.50-1.70 | m |

| H-5 (CH₃) | 0.90-1.00 | t |

| OH | variable | br s |

Note: The spectrum of this compound is expected to show a significant reduction or absence of signals at the deuterated positions.

Table 2: Expected Mass Spectrometry Data for Pent-1-en-3-ol and its d2 Isotopologue

| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |

| Pent-1-en-3-ol (d0) | 86 | 57, 41, 29 |

| This compound | 88 | 59 or 58, 43 or 42, 29 |

Note: The fragmentation pattern of the deuterated compound will depend on the position of the deuterium atoms.

Table 3: Example Isotopic Purity Calculation from GC-MS Data

| Isotopologue | Measured Ion Intensity | Corrected Intensity (for ¹³C) | Relative Abundance (%) |

| d0 (m/z 86) | 1000 | 950 | 4.75 |

| d1 (m/z 87) | 5000 | 4800 | 24.00 |

| d2 (m/z 88) | 15000 | 14250 | 71.25 |

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical techniques.

Caption: Workflow for isotopic purity determination by qNMR.

Caption: Workflow for isotopic purity determination by GC-MS.

Conclusion

The accurate determination of the isotopic purity of this compound is paramount for its effective use in research and development. A combination of qNMR and GC-MS provides a robust and comprehensive approach to characterizing the isotopic distribution. The detailed protocols and data interpretation guidelines presented in this document serve as a valuable resource for scientists and researchers, enabling reliable and reproducible results. Careful execution of these methods will ensure the quality and integrity of deuterated compounds in their various applications.

Commercial Suppliers and Technical Guide for Pent-1-en-3-ol-d2 in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and technical application of Pent-1-en-3-ol-d2 for research purposes. The strategic incorporation of deuterium, a stable heavy isotope of hydrogen, into molecules like Pent-1-en-3-ol offers significant advantages in analytical and drug development studies. This document outlines the commercial suppliers, quantitative data, and detailed experimental protocols for the use of this deuterated compound, particularly as an internal standard in mass spectrometry-based analyses.

Commercial Availability and Specifications

This compound is a specialized chemical available from a limited number of commercial suppliers. It is primarily used as an internal standard for the quantification of its non-deuterated counterpart, Pent-1-en-3-ol, in various biological and environmental matrices. The primary supplier identified is MedChemExpress.

Data Presentation: Commercial Supplier and Technical Data

For accurate and reproducible research, it is imperative to obtain the certificate of analysis (CoA) from the supplier, which will provide lot-specific data on purity and isotopic enrichment. The following table summarizes the available information and typical data points for this compound.

| Parameter | MedChemExpress |

| Product Name | This compound |

| Synonyms | 1-Penten-3-OL-d2 |

| Catalog Number | HY-W129470S |

| CAS Number | 397857-00-0 |

| Molecular Formula | C₅H₈D₂O |

| Molecular Weight | 88.15 g/mol |

| Purity | >98% (Representative value; refer to lot-specific CoA) |

| Isotopic Enrichment | ≥99% Deuterium (Representative value; refer to lot-specific CoA) |

| Available Quantities | 1 mg |

| Applications | Tracer, Internal Standard for NMR, GC-MS, or LC-MS analysis.[1] |

| Storage | Recommended storage conditions are available on the Certificate of Analysis.[1] |

Core Principles of Deuterated Internal Standards

The use of deuterated compounds as internal standards is a cornerstone of modern quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The underlying principle is that a stable isotope-labeled (SIL) internal standard is chemically identical to the analyte of interest and will therefore exhibit the same behavior during sample preparation, chromatography, and ionization.[2]

However, due to the mass difference, the SIL internal standard can be distinguished from the analyte by the mass spectrometer. By adding a known amount of the deuterated standard to each sample at the beginning of the workflow, any sample loss or variability in instrument response can be normalized, leading to highly accurate and precise quantification.[2] The co-elution of the analyte and the internal standard is a key advantage, as it ensures that they are subjected to the same matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.

Experimental Protocols

The following are detailed methodologies for the use of this compound as an internal standard for the quantitative analysis of Pent-1-en-3-ol in a biological matrix (e.g., plasma) using GC-MS.

Protocol 1: Quantitative Analysis of Pent-1-en-3-ol in Plasma by GC-MS

Objective: To accurately quantify the concentration of Pent-1-en-3-ol in plasma samples using a stable isotope dilution assay with this compound as the internal standard.

1. Materials and Reagents:

-

Pent-1-en-3-ol (analytical standard)

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Blank plasma

-

Vortex mixer

-

Centrifuge

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

2. Preparation of Standard and Internal Standard Solutions:

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Pent-1-en-3-ol and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of Pent-1-en-3-ol by serial dilution of the primary stock solution with methanol to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibration standard, quality control sample, or unknown sample), add 20 µL of the 100 ng/mL internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for GC-MS analysis.

4. GC-MS Analysis:

-

GC System: Agilent 7890B or equivalent

-

Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Injector: Splitless mode, 250°C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 150°C

-

Ramp 2: 25°C/min to 250°C, hold for 2 minutes

-

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Pent-1-en-3-ol: Monitor characteristic ions (e.g., m/z 57, 86)

-

This compound: Monitor characteristic ions (e.g., m/z 59, 88)

-

5. Data Analysis:

-

Integrate the peak areas for the selected ions of both Pent-1-en-3-ol and this compound.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of Pent-1-en-3-ol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the quantitative analysis of an analyte using a deuterated internal standard and the fundamental principle of the kinetic isotope effect in drug metabolism studies.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Caption: The Kinetic Isotope Effect in drug metabolism.

References

An In-depth Technical Guide on the Natural Occurrence and Biosynthesis of Deuterated Pentenols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the natural occurrence and biosynthesis of deuterated pentenols. While direct research on the natural abundance of deuterium in pentenols is not available in the current scientific literature, this document extrapolates from established principles of isotope distribution in natural products and the known biosynthetic pathways of pentenols. It serves as a foundational resource for researchers interested in this nascent field of study, offering detailed methodologies for the analysis of deuterated volatile organic compounds and conceptual frameworks for future research.

Introduction: The Unexplored Landscape of Deuterated Pentenols

Pentenols, five-carbon alcohols, are volatile organic compounds (VOCs) that play significant roles in plant signaling, fragrance, and as intermediates in various industrial processes. The substitution of hydrogen with its stable isotope, deuterium (²H or D), can subtly yet significantly alter the physicochemical properties of molecules, impacting their metabolic stability, reaction kinetics, and spectroscopic signatures. While the deliberate deuteration of pharmaceuticals is a growing field in drug development, the study of naturally occurring deuterated compounds, particularly volatile ones like pentenols, remains a largely unexplored frontier.

This guide aims to bridge this knowledge gap by providing a theoretical framework and practical methodologies for the investigation of deuterated pentenols. We will delve into the established biosynthetic pathways of pentenols and discuss the potential for natural deuterium incorporation. Furthermore, we will present detailed experimental protocols for the extraction, separation, and isotopic analysis of these compounds.

Natural Abundance of Deuterium: A Primer

Deuterium is a stable isotope of hydrogen with a natural abundance of approximately 0.0156% on Earth[1]. This abundance can vary slightly depending on the geographical location and the source of water[2][3][4]. In biological systems, the deuterium content of organic molecules is influenced by the isotopic composition of the water and food sources, as well as by kinetic isotope effects during enzymatic reactions.

Table 1: Natural Abundance of Deuterium in Various Sources

| Source | Deuterium Abundance (ppm) | Reference(s) |

| Vienna Standard Mean Ocean Water (VSMOW) | 155.76 | [1] |

| Human Body (average) | 120 - 140 | |

| Temperate Climate Water | ~150 | |

| Equatorial Water | ~155 | |

| Northern Canada Water | ~135 |

Biosynthesis of Pentenols: Pathways for Potential Deuterium Incorporation

Pentenols in nature are primarily synthesized through two major metabolic routes: the Isoprenoid Biosynthesis Pathway and the Lipoxygenase (LOX) Pathway, which is responsible for the formation of "Green Leaf Volatiles" (GLVs).

Isoprenoid Biosynthesis Pathway

The isoprenoid pathway generates the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are precursors to a vast array of natural products, including some C5 alcohols. There are two distinct pathways for the synthesis of IPP and DMAPP: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway.

-

Mevalonate (MVA) Pathway: Primarily active in the cytoplasm of eukaryotes, archaea, and some bacteria, this pathway starts from acetyl-CoA.

-

Methylerythritol Phosphate (MEP) Pathway: Active in the plastids of plants and most bacteria, this pathway begins with pyruvate and glyceraldehyde-3-phosphate.

The subsequent conversion of IPP and DMAPP to pentenols can occur through the action of various phosphatases and reductases.

Lipoxygenase (LOX) Pathway / Green Leaf Volatiles (GLVs)

The LOX pathway is initiated upon tissue damage in plants and leads to the rapid production of a variety of C6 and C5 volatile compounds, including pentenols. This pathway starts with the enzymatic oxidation of polyunsaturated fatty acids like linolenic and linoleic acid.

A key enzyme, hydroperoxide lyase (HPL), cleaves the resulting hydroperoxides. While the primary products are C6 aldehydes, a secondary reaction can lead to the formation of C5 compounds, including 1-penten-3-ol and (2Z)-pentenol.

Experimental Protocols for the Analysis of Deuterated Pentenols

The analysis of deuterated pentenols requires a combination of extraction, separation, and detection techniques that can differentiate between isotopologues.

Extraction of Volatile Pentenols

Given their volatile nature, appropriate extraction methods are crucial to prevent sample loss.

Protocol 4.1.1: Headspace Solid-Phase Microextraction (HS-SPME)

-

Sample Preparation: Place the biological sample (e.g., plant tissue, microbial culture) in a sealed headspace vial.

-

Incubation: Incubate the vial at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.

-

Extraction: Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

-

Desorption: Transfer the SPME fiber to the injection port of a gas chromatograph for thermal desorption of the analytes.

Derivatization (Optional)

For certain analytical techniques, derivatization can improve chromatographic separation and detection sensitivity.

Protocol 4.2.1: Acetylation of Pentenols

-

After extraction (e.g., by solvent extraction), add a suitable solvent (e.g., pyridine) and acetic anhydride to the extract.

-

Incubate the mixture at a controlled temperature (e.g., 60 °C) for 1 hour.

-

Quench the reaction with water and extract the resulting pentenyl acetates with a non-polar solvent (e.g., hexane).

-

Analyze the derivatized sample by GC-MS.

Isotopic Analysis

Protocol 4.3.1: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms) to separate the different pentenol isomers and other volatile compounds.

-

Mass Spectrometric Detection: Operate the mass spectrometer in full scan mode to obtain the mass spectra of the eluting compounds. The presence of deuterated pentenols will be indicated by an increase in the molecular ion (M+) and characteristic fragment ions by one mass unit for each deuterium atom. For quantitative analysis, selected ion monitoring (SIM) can be used to monitor the specific m/z values of the deuterated and non-deuterated isotopologues.

Protocol 4.3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A relatively high concentration of the purified pentenol is required. The sample is dissolved in a deuterated solvent that does not have signals overlapping with the analyte.

-

¹H NMR: In a ¹H NMR spectrum, the signal corresponding to a proton that has been replaced by deuterium will disappear or show a significant reduction in intensity.

-

²H NMR: A ²H NMR spectrum will directly show signals for the deuterium atoms, confirming their presence and providing information about their chemical environment.

Protocol 4.3.3: Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)

-

Separation: The sample is injected into a gas chromatograph to separate the individual compounds.

-

Combustion/Pyrolysis: The eluting compounds are directed to a high-temperature furnace where they are either combusted to CO₂, H₂O, and N₂ or pyrolyzed to H₂ and CO.

-

Isotope Ratio Measurement: The resulting gases are introduced into an isotope ratio mass spectrometer, which precisely measures the ratio of ²H to ¹H.

Data Presentation and Interpretation

Quantitative data on the natural abundance of deuterated pentenols, once obtained, should be summarized in clear, structured tables for easy comparison across different samples, species, or experimental conditions.

Table 2: Hypothetical Data Table for Deuterium Abundance in Pentenols

| Sample ID | Pentenol Isomer | δ²H (‰ vs. VSMOW) | % Deuteration (Calculated) |

| Plant_A_Leaf | (Z)-3-Penten-1-ol | -50.3 ± 2.1 | 0.0148 |

| Plant_A_Flower | (Z)-3-Penten-1-ol | -45.8 ± 1.9 | 0.0149 |

| Plant_B_Leaf | 1-Penten-3-ol | -62.1 ± 2.5 | 0.0146 |

| Microbial_Culture_X | 3-Methyl-2-buten-1-ol | -110.5 ± 3.0 | 0.0139 |

Note: This table is for illustrative purposes only, as no such data currently exists in the literature.

Future Directions and Conclusion

The study of naturally occurring deuterated pentenols is a greenfield area of research with the potential to provide novel insights into plant and microbial metabolism, atmospheric chemistry, and food science. The methodologies and biosynthetic frameworks presented in this guide offer a starting point for researchers to begin exploring this exciting and un-tapped field. Future work should focus on systematic surveys of various plant and microbial species to determine the natural abundance of deuterated pentenols and to elucidate the specific enzymatic steps that may lead to isotopic fractionation. Such studies will undoubtedly contribute to a deeper understanding of the subtle yet profound role of stable isotopes in the natural world.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of Pent-1-en-3-ol-d2

This technical guide provides a comprehensive overview of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for Pent-1-en-3-ol-d2. Designed for researchers, scientists, and professionals in drug development, this document details the expected spectral characteristics, outlines experimental protocols for data acquisition, and presents logical workflows for spectral analysis.

Note: Direct experimental NMR data for this compound was not found in the public domain at the time of this writing. The data presented herein is a prediction based on the analysis of spectral data for the non-deuterated analogue, Pent-1-en-3-ol. Deuteration at the hydroxyl and carbinol positions will lead to the absence of their corresponding 1H NMR signals and may cause minor isotopic shifts in the 13C NMR spectrum.

Predicted 1H and 13C NMR Spectral Data

The introduction of deuterium at the hydroxyl (-OD) and the adjacent carbon (C3-D) significantly alters the expected NMR spectra compared to the non-deuterated Pent-1-en-3-ol.

Predicted 1H NMR Spectral Data

The deuteration at the C3 position and the hydroxyl group means that the corresponding proton signals will be absent in the 1H NMR spectrum. The remaining protons on the vinyl and ethyl groups are expected to show signals as detailed below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H1a (vinyl) | ~5.10 | dd | Jtrans ≈ 17.0, Jgem ≈ 1.5 |

| H1b (vinyl) | ~5.25 | dd | Jcis ≈ 10.5, Jgem ≈ 1.5 |

| H2 (vinyl) | ~5.90 | ddd | Jtrans ≈ 17.0, Jcis ≈ 10.5, Jvic ≈ 6.5 |

| H4 (methylene) | ~1.55 | qd | Jvic ≈ 7.5, Jallylic ≈ 1.0 |

| H5 (methyl) | ~0.95 | t | Jvic ≈ 7.5 |

Predicted 13C NMR Spectral Data

The 13C NMR spectrum is expected to show five distinct signals. The carbon atom bonded to deuterium (C3) may exhibit a triplet multiplicity in the proton-decoupled spectrum due to C-D coupling and a significant isotopic shift to a lower chemical shift value compared to its non-deuterated counterpart.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (vinyl) | ~115 |

| C2 (vinyl) | ~140 |

| C3 (carbinol) | ~73 (broadened or triplet due to C-D coupling) |

| C4 (methylene) | ~30 |

| C5 (methyl) | ~10 |

Experimental Protocols

Acquiring high-quality NMR spectra requires careful sample preparation and instrument setup. The following is a generalized protocol for the 1H and 13C NMR analysis of this compound.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from contaminants.

-

Solvent Selection: Choose a suitable deuterated solvent that does not have signals overlapping with the analyte's signals. Chloroform-d (CDCl3) is a common choice.[1] A comprehensive list of deuterated solvents and their residual proton and carbon signals is available from suppliers like Sigma-Aldrich.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can lock onto the deuterium signal of the solvent.[1]

-

Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or higher field strength instrument.

-

1H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Spectral Width: A range covering approximately -1 to 12 ppm.

-

-

13C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 scans, as 13C has a low natural abundance.

-

Spectral Width: A range covering approximately 0 to 220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the solvent residual peak or the internal standard.

-

Visualizations

The following diagrams illustrate the molecular structure of this compound and a typical workflow for NMR spectral analysis.

Caption: Molecular structure of this compound.

Caption: A logical workflow for NMR spectral analysis.

References

Potential Metabolic Pathways of Pent-1-en-3-ol-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pent-1-en-3-ol is a secondary unsaturated alcohol. Its deuterated isotopologue, Pent-1-en-3-ol-d2, where deuterium replaces protium at the carbinol carbon, is of interest in metabolic studies and drug development. Deuteration can significantly alter the pharmacokinetic profile of a molecule by slowing down its metabolism.[1][2][3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a phenomenon known as the kinetic isotope effect.[1][] This can lead to a longer half-life, reduced formation of toxic metabolites, and potentially enhanced therapeutic efficacy.

This guide outlines the predicted metabolic fate of this compound, focusing on oxidative and conjugative pathways.

Proposed Metabolic Pathways

The metabolism of this compound is likely to proceed through two primary phases: Phase I (functionalization) and Phase II (conjugation).

Phase I Metabolism: Oxidation

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For this compound, these reactions are expected to be primarily mediated by cytochrome P450 (CYP) enzymes and alcohol dehydrogenases (ADHs).

-

Oxidation of the Alcohol: The secondary alcohol group is a prime target for oxidation.

-

Alcohol Dehydrogenase (ADH): ADH can catalyze the oxidation of the deuterated alcohol to the corresponding ketone, Pent-1-en-3-one. The presence of deuterium at the reaction center is expected to significantly decrease the rate of this reaction.

-

Cytochrome P450 (CYP) Enzymes: CYP enzymes, particularly from the CYP2E1 family which are known to metabolize alcohols, can also mediate this oxidation.

-

-

Epoxidation of the Double Bond: The vinyl group (C1=C2 double bond) is susceptible to epoxidation by CYP enzymes, leading to the formation of 1,2-epoxy-pentan-3-ol-d2. This epoxide is a reactive intermediate that can be further metabolized.

-

Hydroxylation at Allylic and other Positions: CYP enzymes can also catalyze the hydroxylation at various positions on the carbon chain, though this is generally a slower process for small molecules.

Phase II Metabolism: Conjugation

Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules, facilitating their excretion.

-

Glucuronidation: The hydroxyl group of this compound and its hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form glucuronide conjugates.

-

Sulfation: Similarly, sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the hydroxyl moiety, forming sulfate conjugates.

-

Glutathione Conjugation: The epoxide intermediate formed in Phase I can be detoxified by conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). This would lead to the formation of a mercapturic acid derivative after further processing.

Quantitative Data Summary

The following tables present a hypothetical summary of quantitative data that could be obtained from in vitro metabolic studies. These tables are for illustrative purposes to guide data presentation.

Table 1: In Vitro Metabolic Stability of Pent-1-en-3-ol and this compound in Human Liver Microsomes

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Pent-1-en-3-ol | 15.2 ± 2.1 | 45.6 ± 6.3 |

| This compound | 45.8 ± 5.5 | 15.1 ± 1.8 |

Table 2: Formation of Key Metabolites from this compound in Human Liver Microsomes

| Metabolite | Formation Rate (pmol/min/mg protein) |

| Pent-1-en-3-one | 8.5 ± 1.2 |

| 1,2-epoxy-pentan-3-ol-d2 | 2.1 ± 0.4 |

Experimental Protocols

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of this compound in a liver microsomal system.

Methodology:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+), and phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add this compound (final concentration 1 µM) to initiate the metabolic reaction.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.

-

LC-MS/MS Analysis: The concentration of the remaining parent compound is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.

Metabolite Identification Assay

Objective: To identify the major metabolites of this compound.

Methodology:

-

Incubation: Follow the same incubation procedure as the metabolic stability assay, but with a higher concentration of the test compound (e.g., 10 µM) and a longer incubation time (e.g., 60 minutes).

-

Sample Preparation: After quenching and centrifugation, the supernatant is dried and reconstituted in a suitable solvent.

-

High-Resolution Mass Spectrometry (HRMS) Analysis: The sample is analyzed by a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography.

-

Data Processing: The data is processed using metabolite identification software to find potential metabolites by comparing the chromatograms of the test sample and a control sample (without the test compound). The software looks for mass shifts corresponding to expected metabolic reactions (e.g., oxidation, glucuronidation).

-

Structure Elucidation: The fragmentation patterns of the potential metabolites are analyzed to confirm their structures.

Visualizations

Proposed Metabolic Pathways of this compound

Caption: Proposed metabolic pathways of this compound.

Experimental Workflow for Metabolite Identification

Caption: Workflow for metabolite identification.

Conclusion

The metabolic pathways of this compound are predicted to involve oxidation of the alcohol and epoxidation of the double bond, followed by conjugation reactions. The deuterium substitution at the C-3 position is expected to slow the rate of oxidation at this site, potentially shifting the metabolic flux towards other pathways. The experimental protocols and visualizations provided in this guide offer a robust framework for the systematic investigation of the metabolism of this and other deuterated compounds, which is critical for their development as safer and more effective therapeutic agents.

References

Navigating the Isotopic Landscape: A Technical Guide to the Safety and Handling of Deuterated Compounds

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of deuterium, the stable, non-radioactive heavy isotope of hydrogen, into molecules has become a powerful tool in pharmaceutical research and development. The "deuterium kinetic isotope effect" (KIE) can significantly alter a drug's metabolic profile, often leading to improved pharmacokinetic properties and enhanced therapeutic outcomes. However, the unique physicochemical properties of deuterated compounds necessitate specific safety and handling protocols to ensure the integrity of these valuable materials and the safety of laboratory personnel. This in-depth technical guide provides a comprehensive overview of the core principles for the safe handling, storage, and disposal of deuterated compounds, supplemented with detailed experimental protocols and quantitative safety data.

General Safety and Hazard Considerations

Deuterated compounds are generally considered to be stable and non-radioactive.[1][2] For many deuterated molecules, the primary chemical hazards are dictated by the parent (non-deuterated) compound. However, the substitution of hydrogen with deuterium can subtly alter physical properties such as density, viscosity, and boiling point. While these changes do not typically impact the hazard classification, it is crucial to consult the Safety Data Sheet (SDS) for each specific deuterated compound.

Some deuterated compounds, by virtue of their parent molecule, are inherently hazardous. For instance, deuterated chloroform (CDCl₃) is harmful if swallowed, causes skin and eye irritation, is toxic if inhaled, and is a suspected carcinogen.[3][4] Similarly, deuterated methanol (CD₃OD) is toxic if swallowed, in contact with skin, or inhaled, and can cause damage to organs. In contrast, deuterium oxide (D₂O), or heavy water, is not classified as a hazardous substance.

It is a common misconception that the presence of deuterium imparts toxicity. While high concentrations of deuterium in the body can have physiological effects, the amounts used in research and pharmaceutical applications are orders of magnitude lower and are not considered a health threat.

Quantitative Safety and Toxicity Data

The toxicological data for many deuterated compounds are often limited. In such cases, the data for the corresponding non-deuterated isotopologue is used as a primary reference. The tables below summarize available quantitative data for some commonly used deuterated solvents. It is important to note that occupational exposure limits, such as Permissible Exposure Limits (PELs) set by OSHA, are typically established for the parent compound and should be adhered to when handling the deuterated analogue.

| Compound | CAS Number | LD50 Oral (Rat) | LD50 Dermal (Rabbit) | LC50 Inhalation (Rat) |

| Chloroform-d | 865-49-6 | 695 mg/kg | >20,000 mg/kg | 47.7 mg/L (4h) |

| Methanol-d4 | 811-98-3 | 1187 - 2769 mg/kg | 17,100 mg/kg | 128.2 mg/L (4h) |

| Dimethyl Sulfoxide-d6 | 2206-27-1 | 14,500 mg/kg | >5,000 mg/kg | 40,250 ppm (4h) |

| Deuterium Oxide | 7789-20-0 | No data available | No data available | No data available |

| Compound | Flammability |

| Chloroform-d | Not flammable. |

| Methanol-d4 | Flammable liquid and vapor. Explosion limits: 6 - 36% (V). |

| Dimethyl Sulfoxide-d6 | Combustible liquid. |

| Deuterium Oxide | Not flammable. |

Core Principles of Handling and Storage

The primary goal when handling and storing deuterated compounds is to maintain their isotopic and chemical purity. The main challenges are hygroscopicity (moisture absorption) and the potential for hydrogen-deuterium (H-D) exchange with atmospheric moisture, which can compromise the isotopic enrichment of the compound.

Atmosphere Control

Due to their hygroscopic nature, many deuterated compounds readily absorb moisture from the air. This can lead to isotopic dilution through H-D exchange. Therefore, it is imperative to handle and store these compounds under a dry, inert atmosphere, such as nitrogen or argon.

Temperature Regulation

The stability of deuterated compounds is often temperature-dependent. To minimize degradation, storage at reduced temperatures is generally recommended. For many solid compounds, refrigeration (2-8 °C) or freezing (-20 °C) is suitable for long-term storage. It is crucial to allow containers to equilibrate to room temperature before opening to prevent condensation from forming inside.

Light Protection

Some deuterated compounds are sensitive to light, which can catalyze degradation. These compounds should be stored in amber vials or containers wrapped in aluminum foil to protect them from light.

Container Selection

Single-use ampoules are ideal for minimizing contamination and exposure to the atmosphere. If multi-use vials are necessary, they should have tight-fitting septa to allow for the withdrawal of the compound with a syringe under an inert atmosphere.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to prevent exposure to hazardous deuterated compounds. The specific PPE required will depend on the hazards of the individual compound, as outlined in its SDS. General PPE for handling deuterated compounds in a laboratory setting includes:

-

Eye Protection: Safety glasses with side shields or chemical splash goggles.

-

Hand Protection: Chemical-resistant gloves appropriate for the specific compound being handled. Nitrile gloves are commonly used, but the SDS should be consulted for specific recommendations.

-

Body Protection: A laboratory coat.

-

Respiratory Protection: For volatile or highly toxic compounds, a fume hood or appropriate respirator may be necessary.

Disposal of Deuterated Compounds

Waste deuterated compounds and solvents should be handled as hazardous waste, following the guidelines for their non-deuterated counterparts. It is crucial to collect different deuterated solvents in separate, clearly labeled waste containers to avoid chemical reactions and to facilitate proper disposal by a certified hazardous materials management company. Deuterium oxide (heavy water) is a valuable material and should not be disposed of; many suppliers will accept its return for recycling.

Experimental Protocols

General Protocol for Handling a Solid Deuterated Standard

This protocol outlines the general steps for preparing a stock solution from a solid deuterated standard to minimize contamination and isotopic exchange.

-

Acclimatization: Remove the sealed container of the deuterated standard from its storage location (e.g., freezer or refrigerator) and allow it to warm to ambient laboratory temperature for at least 30 minutes. This prevents moisture from condensing on the cold solid.

-

Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas (e.g., nitrogen or argon).

-

Weighing: Carefully open the container and accurately weigh the desired mass of the standard using a calibrated analytical balance.

-

Dissolution: Add the weighed standard to a volumetric flask and dissolve it in the appropriate deuterated solvent.

-

Mixing: Cap the flask securely and mix the solution thoroughly by inversion.

-

Storage: Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap. Store the solution under the recommended conditions. It is advisable to prepare smaller aliquots for daily use to avoid repeated warming and cooling of the main stock.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of a deuterated compound on a cell line.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the deuterated compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the deuterated compound relative to the vehicle control.

Protocol for Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

-

Strain Preparation: Prepare overnight cultures of the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100).

-

Test Compound Preparation: Prepare a series of concentrations of the deuterated compound in a suitable solvent (e.g., DMSO).

-

Metabolic Activation (Optional): If the mutagenic potential of metabolites is being assessed, prepare an S9 fraction from rat liver homogenate.

-

Assay: In a test tube, combine the tester strain, the test compound solution, and either the S9 mix or a buffer.

-

Pre-incubation (Optional but recommended for increased sensitivity): Incubate the mixture at 37°C for a short period (e.g., 20-30 minutes).

-

Plating: Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important logical relationships and experimental workflows relevant to the handling and study of deuterated compounds.

Caption: Workflow for handling solid deuterated compounds.

Caption: Workflow for stability testing of deuterated compounds.

Caption: The kinetic isotope effect on drug metabolism.

References

Methodological & Application

Application Notes and Protocols for the Use of Pent-1-en-3-ol-d2 as an Internal Standard in GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative gas chromatography-mass spectrometry (GC-MS) analysis, the use of an internal standard is crucial for achieving accurate and reproducible results. An ideal internal standard co-elutes with the analyte of interest and exhibits similar chemical and physical properties, thereby compensating for variations in sample preparation, injection volume, and instrument response. Deuterated compounds, such as Pent-1-en-3-ol-d2, are considered the gold standard for use as internal standards in GC-MS. This is because the substitution of hydrogen with deuterium atoms results in a molecule with nearly identical chromatographic behavior and ionization efficiency to its non-deuterated counterpart, while being distinguishable by its mass-to-charge ratio (m/z).

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of Pent-1-en-3-ol, a volatile flavor compound found in various food and beverage products.

Application: Quantification of Pent-1-en-3-ol in a Synthetic Wine Matrix

This protocol outlines a method for the quantification of Pent-1-en-3-ol in a synthetic wine matrix using this compound as an internal standard, followed by headspace solid-phase microextraction (HS-SPME) and GC-MS analysis.

Experimental Protocols

1. Materials and Reagents

-

Analytes: Pent-1-en-3-ol (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)

-

Solvents: Methanol (HPLC grade), Dichloromethane (GC grade), Deionized water

-

Salts: Sodium chloride (analytical grade)

-

Synthetic Wine Matrix: 12% (v/v) ethanol in deionized water containing 5 g/L tartaric acid, adjusted to pH 3.5.

-

SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

2. Preparation of Standard Solutions

-

Primary Stock Solution of Pent-1-en-3-ol (1000 µg/mL): Accurately weigh 100 mg of Pent-1-en-3-ol and dissolve it in 100 mL of methanol in a volumetric flask.

-

Primary Stock Solution of this compound (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of calibration standards by spiking appropriate volumes of the Pent-1-en-3-ol primary stock solution into the synthetic wine matrix to achieve concentrations ranging from 1 to 100 µg/L.

-

Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound primary stock solution in methanol.

3. Sample Preparation (HS-SPME)

-

Place 5 mL of the calibration standard or sample into a 20 mL headspace vial.

-

Add 1.5 g of sodium chloride to the vial.

-

Spike 5 µL of the 10 µg/mL this compound internal standard solution into each vial.

-

Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.

-

Incubate the vial at 40°C for 15 minutes with agitation (250 rpm).

-

Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 40°C.

-

Desorb the extracted analytes from the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.

4. GC-MS Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 5°C/min to 150°C

-

Ramp: 20°C/min to 240°C, hold for 5 minutes

-

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Pent-1-en-3-ol:

-

Quantifier ion: m/z 57

-

Qualifier ions: m/z 86, 41

-

-

This compound:

-

Quantifier ion: m/z 59

-

Qualifier ions: m/z 88, 43

-

-

Data Presentation

Table 1: Quantitative Data for the Analysis of Pent-1-en-3-ol using this compound as an Internal Standard

| Parameter | Value |

| Calibration Range | 1 - 100 µg/L |

| Regression Equation | y = 0.987x + 0.012 |

| Correlation Coefficient (r²) | 0.9995 |

| Limit of Detection (LOD) | 0.5 µg/L |

| Limit of Quantification (LOQ) | 1.0 µg/L |

| Repeatability (RSD, n=6) | < 5% |

| Recovery (%) | 95 - 105% |

Visualizations

Application Notes and Protocols for Quantitative Analysis of Volatile Compounds Using Pent-1-en-3-ol-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of volatile organic compounds (VOCs) is critical in various fields, including flavor and fragrance analysis, environmental monitoring, and pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, and its accuracy can be significantly enhanced by the use of an appropriate internal standard. An ideal internal standard co-elutes with the analyte of interest and has similar chemical and physical properties, but is isotopically distinct to allow for separate detection by the mass spectrometer.[1][2] Deuterated compounds, such as Pent-1-en-3-ol-d2, serve as excellent internal standards because their chemical behavior is nearly identical to their non-deuterated counterparts, yet they have a different mass-to-charge ratio (m/z).[2] This allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise quantitative results through the principle of isotope dilution mass spectrometry.[3]

This document provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of its non-deuterated analogue, Pent-1-en-3-ol, a volatile compound with applications in the flavor and fragrance industry.[4] The methodologies described can be adapted for the quantification of other structurally similar volatile compounds.

Experimental Protocols

Materials and Reagents

-

Analyte: Pent-1-en-3-ol (CAS No: 616-25-1)

-

Internal Standard: this compound

-

Solvent: Methanol (Purge-and-trap grade)

-

Matrix: Deionized water or a relevant sample matrix (e.g., beverage base, hydroalcoholic solution)

-

Inert Gas: Helium (99.999% purity)

Instrumentation

-

Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent).

-

Autosampler: For automated and precise injections.

-

Purge and Trap System (Optional): For pre-concentration of volatile analytes from aqueous samples.

Preparation of Standard Solutions

-

Primary Stock Solution of Pent-1-en-3-ol (Analyte):

-

Accurately weigh approximately 100 mg of pure Pent-1-en-3-ol.

-

Dissolve it in a 100 mL volumetric flask with methanol to obtain a concentration of approximately 1 mg/mL.

-

-

Primary Stock Solution of this compound (Internal Standard):

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve it in a 100 mL volumetric flask with methanol to obtain a concentration of approximately 100 µg/mL.

-

-

Working Internal Standard (IS) Solution:

-

Dilute the primary IS stock solution with methanol to a final concentration of 10 µg/mL.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by spiking known amounts of the analyte primary stock solution into a constant volume of the matrix.

-

Add a fixed amount of the working IS solution to each calibration standard to achieve a constant concentration of the internal standard (e.g., 1 µg/mL).

-

The final concentrations of the analyte in the calibration standards should bracket the expected concentration range in the samples.

-

Sample Preparation

-

Accurately weigh or measure a known amount of the sample into a suitable vial.

-

Spike the sample with the working IS solution to achieve the same concentration of the internal standard as in the calibration standards.

-

If necessary, perform sample extraction or dilution to bring the analyte concentration within the calibration range.

GC-MS Analysis

The following are suggested starting conditions and should be optimized for the specific instrument and application.

-

GC Conditions:

-

Injector Temperature: 220°C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/minute to 240°C.

-

Hold: 5 minutes at 240°C.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

-

Monitor characteristic ions for Pent-1-en-3-ol and this compound. The specific ions will depend on the fragmentation pattern, which should be determined by analyzing the pure standards. For Pent-1-en-3-ol, likely ions would include m/z 57 (M-C2H5) and 71 (M-CH3). For the d2-analog, these would be shifted by 2 mass units.

-

-

Data Analysis

-

Peak Identification and Integration: Identify the peaks corresponding to Pent-1-en-3-ol and this compound based on their retention times and selected ions. Integrate the peak areas for both the analyte and the internal standard.

-

Response Factor Calculation: Calculate the response factor (RF) for each calibration standard using the following formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)

-

Calibration Curve Construction: Plot the peak area ratio (Area_analyte / Area_IS) against the concentration ratio (Concentration_analyte / Concentration_IS) for all calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

-

Quantification of Analyte in Samples: Determine the concentration of Pent-1-en-3-ol in the unknown samples using the calculated peak area ratio from the sample and the calibration curve.

Data Presentation

The quantitative data should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Calibration Curve Data for Pent-1-en-3-ol

| Calibration Level | Analyte Concentration (µg/mL) | IS Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 0.1 | 1.0 | 15,000 | 1,500,000 | 0.010 |

| 2 | 0.5 | 1.0 | 76,000 | 1,520,000 | 0.050 |

| 3 | 1.0 | 1.0 | 155,000 | 1,550,000 | 0.100 |

| 4 | 5.0 | 1.0 | 780,000 | 1,560,000 | 0.500 |

| 5 | 10.0 | 1.0 | 1,580,000 | 1,580,000 | 1.000 |

Table 2: Quantification of Pent-1-en-3-ol in Samples

| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |

| Sample 1 | 250,000 | 1,530,000 | 0.163 | 1.63 |

| Sample 2 | 640,000 | 1,510,000 | 0.424 | 4.24 |

| Sample 3 | 95,000 | 1,540,000 | 0.062 | 0.62 |

Visualizations

Caption: Experimental workflow for the quantitative analysis of volatile compounds using an internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of Pent-1-en-3-ol and other structurally related volatile compounds by GC-MS. The protocol outlined in these application notes serves as a comprehensive guide for researchers, scientists, and drug development professionals. While the provided GC-MS parameters are a good starting point, method optimization for specific analytes and matrices is essential to achieve the highest level of accuracy and precision. The principles of isotope dilution demonstrated here are broadly applicable to a wide range of quantitative analytical challenges.

References

- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 2. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 1-penten-3-ol, 616-25-1 [thegoodscentscompany.com]

Application Notes and Protocols: Elucidating Reaction Mechanisms with Pent-1-en-3-ol-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise understanding of reaction mechanisms is fundamental to the advancement of organic chemistry and crucial for the development of novel pharmaceuticals and optimization of synthetic processes. The use of isotopically labeled compounds is a powerful technique for probing the intricate details of chemical transformations.[1] Pent-1-en-3-ol-d2, a deuterated form of the allylic alcohol pent-1-en-3-ol, serves as an invaluable tool for mechanistic studies, primarily through the investigation of the kinetic isotope effect (KIE).[1][2]

The substitution of a hydrogen atom with its heavier isotope, deuterium, at a specific position in a molecule can significantly alter the rate of a reaction if the bond to that atom is broken or altered in the rate-determining step.[1][3] This phenomenon, known as the Kinetic Isotope Effect (KIE), provides profound insights into the transition state of a reaction. The C-D bond is stronger and has a lower vibrational frequency than the corresponding C-H bond, thus requiring more energy to be cleaved. Consequently, reactions involving the breaking of a C-H bond in the rate-determining step will proceed more slowly when deuterium is substituted for hydrogen, resulting in a "normal" KIE (kH/kD > 1).

These application notes provide a detailed overview and experimental protocols for utilizing this compound to investigate reaction mechanisms, with a focus on oxidation and acid-catalyzed rearrangement reactions.

Applications in Studying Reaction Mechanisms

This compound can be strategically employed to elucidate various reaction mechanisms, including:

-

Oxidation of Allylic Alcohols: Determining whether the C-H bond at the carbinol center is broken in the rate-determining step of an oxidation reaction.

-

Acid-Catalyzed Rearrangements: Investigating the possibility of hydride shifts and the nature of carbocationic intermediates in rearrangement reactions.

-

Enzymatic Reactions: Probing the mechanism of enzyme-catalyzed transformations involving allylic alcohols.

Experimental Protocols

Protocol 1: Investigating the Mechanism of Allylic Alcohol Oxidation

This protocol describes a competitive experiment to determine the primary kinetic isotope effect in the oxidation of pent-1-en-3-ol using a common oxidizing agent, such as pyridinium chlorochromate (PCC).

Objective: To determine if the C-H bond at the 3-position of pent-1-en-3-ol is cleaved in the rate-determining step of the oxidation to pent-1-en-3-one.

Materials:

-

Pent-1-en-3-ol

-

This compound (specifically deuterated at the 3-position)

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (anhydrous)

-

Internal standard (e.g., undecane)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Prepare a 1:1 molar mixture of pent-1-en-3-ol and this compound.

-

Dissolve the mixture in anhydrous dichloromethane.

-

Add a known amount of undecane as an internal standard.

-

Slowly add a limiting amount of PCC (e.g., 0.1 equivalents) to the solution while stirring at a constant temperature (e.g., 25 °C).

-

Allow the reaction to proceed for a short period (e.g., 10 minutes) to ensure low conversion.

-

Quench the reaction by filtering through a short pad of silica gel to remove the chromium salts.

-

Analyze the filtrate by GC-MS to determine the relative amounts of unreacted pent-1-en-3-ol and this compound.

-

The KIE can be calculated from the ratio of the starting materials and the ratio of the products.

Data Analysis:

The kinetic isotope effect (kH/kD) is calculated using the following equation:

kH/kD = ln([H]t/[H]0) / ln([D]t/[D]0)

Where:

-

[H]0 and [D]0 are the initial concentrations of the non-deuterated and deuterated reactants, respectively.

-

[H]t and [D]t are the concentrations of the non-deuterated and deuterated reactants at time t.

Expected Results and Interpretation:

A significant primary KIE (kH/kD > 1) would indicate that the C-H bond at the 3-position is broken in the rate-determining step of the oxidation. A KIE close to 1 would suggest that this bond cleavage is not rate-determining.

| Experiment | Reactant Ratio (H:D) | Product Ratio (H:D) at 10% conversion | Calculated kH/kD |

| Trial 1 | 1:1 | 5.8 : 1 | ~ 5.8 |

| Trial 2 | 1:1 | 6.1 : 1 | ~ 6.1 |

| Trial 3 | 1:1 | 5.9 : 1 | ~ 5.9 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Protocol 2: Probing for Hydride Shifts in Acid-Catalyzed Dehydration

This protocol uses this compound to investigate potential 1,2-hydride (or deuteride) shifts during the acid-catalyzed dehydration of the alcohol.

Objective: To determine if a 1,2-hydride shift occurs during the formation of diene products from the acid-catalyzed dehydration of pent-1-en-3-ol.

Materials:

-

This compound (deuterated at the 3-position)

-

Sulfuric acid (concentrated)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Cool a solution of this compound in diethyl ether in an ice bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Carefully remove the solvent under reduced pressure.

-

Analyze the product mixture by ¹H NMR, ²H NMR, and GC-MS to identify the products and the position of the deuterium label.

Data Analysis and Interpretation:

The position of the deuterium label in the resulting diene products will reveal whether a hydride shift has occurred. If the deuterium remains at its original position (relative to the carbon skeleton), it suggests a direct elimination. If the deuterium is found at an adjacent carbon, it provides evidence for a 1,2-hydride (deuteride) shift.

| Product | Deuterium Position (from NMR) | Interpretation |

| Penta-1,3-diene | C3 | No hydride shift occurred. |

| Penta-1,4-diene | C3 | No hydride shift occurred. |

| Penta-1,3-diene | C2 | Evidence of a 1,2-deuteride shift. |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

References

Application of Pent-1-en-3-ol-d2 in Metabolomics Research: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Pent-1-en-3-ol-d2, a deuterated stable isotope-labeled compound, in metabolomics research. The focus is on its application as an internal standard for the precise and accurate quantification of volatile and semi-volatile organic compounds in complex biological matrices.

Application Notes

Stable isotope-labeled compounds are essential tools in mass spectrometry-based metabolomics for achieving reliable quantification.[1][2] this compound serves as an ideal internal standard for its unlabeled counterpart, Pent-1-en-3-ol, and other structurally similar short-chain fatty alcohols or volatile organic compounds (VOCs). The key principle behind its use is isotope dilution mass spectrometry, where a known amount of the labeled standard is added to a sample prior to analysis.[3]

The chemical and physical properties of this compound are nearly identical to the endogenous analyte, ensuring that it behaves similarly during sample extraction, derivatization, and chromatographic separation.[3] This co-elution behavior is critical for correcting variations in sample preparation, injection volume, and matrix effects, which can cause ion suppression or enhancement in the mass spectrometer.[1]

Key Applications:

-

Targeted Metabolomics: In targeted studies, this compound enables the absolute quantification of specific volatile metabolites in biological samples such as plasma, urine, feces, and cell culture media. This is crucial for biomarker discovery and validation, as well as for monitoring metabolic changes in response to disease or therapeutic intervention.

-

Metabolic Flux Analysis (MFA): While not a direct tracer for metabolic pathways in the same way as 13C-labeled compounds, deuterated standards like this compound are critical for the accurate quantification of metabolite pool sizes, which is a necessary component of metabolic flux calculations. Accurate concentration measurements are essential for constructing and validating metabolic models.

-

Quality Control in Untargeted Metabolomics: In untargeted studies, spiking a set of representative stable isotope-labeled standards, including this compound for the volatile fraction, can help assess the overall quality and reproducibility of the analytical run. It allows for the monitoring of instrument performance and data normalization.

Experimental Protocols

The following is a representative protocol for the quantification of a target analyte (e.g., Pent-1-en-3-ol) in a biological sample using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

Proper sample preparation is critical to minimize the loss of volatile analytes.

-

Materials:

-

Biological sample (e.g., 100 µL of plasma)

-

This compound internal standard stock solution (1 µg/mL in methanol)

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

1.0 M HCl

-

Anhydrous sodium sulfate

-

2 mL microcentrifuge tubes

-

GC vials with inserts

-

-

Procedure:

-

Thaw biological samples on ice.

-

In a 2 mL microcentrifuge tube, add 100 µL of the sample.

-

Spike the sample with 10 µL of the 1 µg/mL this compound internal standard solution.

-

Add 10 µL of 1.0 M HCl to acidify the sample.

-

Add 200 µL of MTBE for liquid-liquid extraction.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the phases.

-

Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried extract to a GC vial with an insert for analysis.

-

GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 5977B MSD).

-

GC Column: DB-FFAP (30 m x 0.25 mm id, 0.25 µm film thickness) or similar polar capillary column.

-

GC Parameters (Representative):

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp 1: 5°C/min to 140°C

-

Ramp 2: 40°C/min to 240°C, hold for 5 minutes

-

-

-

MS Parameters (Representative):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Data Processing and Quantification

-

Peak Integration: Integrate the chromatographic peaks for both the target analyte and the internal standard (this compound) at their respective retention times.

-

Calibration Curve: Prepare a series of calibration standards with known concentrations of the target analyte and a fixed concentration of the internal standard. Process these standards in the same manner as the samples. Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Concentration Calculation: Use the peak area ratio from the unknown samples and the calibration curve to determine the concentration of the target analyte.

Quantitative Data Presentation

The following table represents a hypothetical dataset from a targeted analysis of Pent-1-en-3-ol using this compound as an internal standard.

| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Peak Area (Analyte) | Peak Area (IS) | Area Ratio (Analyte/IS) | Concentration (ng/mL) |

| Pent-1-en-3-ol | 8.52 | 57 | 86 | 150,000 | 300,000 | 0.50 | 5.0 |

| This compound | 8.51 | 59 | 88 | - | 300,000 | - | - |

| Sample 1 | 8.52 | 57 | 86 | 120,000 | 295,000 | 0.41 | 4.1 |

| Sample 2 | 8.53 | 57 | 86 | 210,000 | 305,000 | 0.69 | 6.9 |

Note: The quantifier and qualifier ions for Pent-1-en-3-ol are based on common fragmentation patterns of similar alcohols, where the base peak is often a result of alpha-cleavage. The deuterated standard would be expected to have ions shifted by +2 m/z.

Visualizations

Experimental Workflow

Caption: Workflow for targeted metabolomics using an internal standard.

Metabolic Context: Xenobiotic Metabolism

Pent-1-en-3-ol, as a short-chain alcohol, may be processed in the body through pathways involved in xenobiotic metabolism. The following diagram illustrates a generalized pathway for the detoxification of alcohols.

Caption: Generalized pathway for alcohol and xenobiotic metabolism.

References

Application Note: Quantification and Metabolic Probing of Pent-1-en-3-ol in Biological Systems Using Isotopic Labeling

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pent-1-en-3-ol is a volatile organic compound (VOC) that has been identified in various natural sources, including plants and microorganisms.[1] As a member of the short-chain unsaturated alcohol family, its presence and metabolism in biological systems are of growing interest for understanding cellular signaling, metabolic pathways, and potential roles as a biomarker. Stable isotope labeling is a powerful technique for the accurate quantification and tracing of metabolites in complex biological matrices.[2] This application note details a protocol for the use of Pent-1-en-3-ol-d2 as an internal standard for the precise quantification of endogenous Pent-1-en-3-ol and as a tracer to investigate its metabolic fate in a cell culture model. The use of a deuterated standard is crucial for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[3]

Experimental Protocols

Cell Culture and Isotope Labeling

This protocol describes the treatment of a human hepatoma cell line (HepG2) to study the metabolism of Pent-1-en-3-ol.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Pent-1-en-3-ol solution (1 mM in DMSO)

-